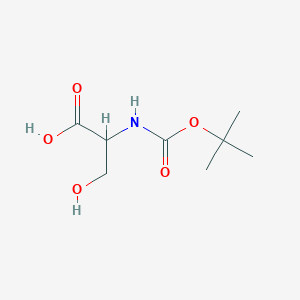

2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid

Description

2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid (CAS 3262-72-4) is a serine derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₈H₁₅NO₅ (MW: 205.21) . The compound is widely used in peptide synthesis as a building block, leveraging the Boc group’s stability under basic conditions and its cleavage under acidic conditions .

Properties

IUPAC Name |

3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOAKXBXYSJBGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3262-72-4, 3850-40-6 | |

| Record name | NSC164056 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction proceeds under aqueous conditions, forming the Boc-protected amino acid . Another method involves the use of tert-butoxycarbonyl chloride (BocCl) generated in situ from tert-butyl alcohol, COCl2, and pyridine at low temperatures .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs large-scale preparation techniques using di-tert-butyl dicarbonate and suitable bases. The process is optimized for high yield and purity, ensuring the efficient production of the desired compound .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a temporary protecting group for amines, removable under acidic conditions to regenerate the free amine.

Example : In peptide synthesis, Boc-Ser-OH treated with TFA yields serine, enabling subsequent coupling without side reactions .

Esterification of the Carboxylic Acid

The carboxylic acid undergoes esterification to form active intermediates for peptide coupling.

Case Study : Activation with EDC/HONB enabled coupling to sisomicin derivatives with 24–29% yields in multi-step syntheses .

Oxidation of the Hydroxyl Group

The β-hydroxy group can be oxidized to a carbonyl, forming 2-((Boc)amino)-3-oxopropanoic acid.

| Oxidizing Agent | Conditions | Outcome | Selectivity | Sources |

|---|---|---|---|---|

| KMnO₄ | Aqueous, pH 7, 65°C | Ketone formation | Moderate | |

| Dess-Martin periodinane | CH₂Cl₂, RT, 2 hours | High-yield ketone (85–92%) | Excellent |

Research Insight : Oxidation with KMnO₄ in water/dioxane preserved the Boc group while converting the hydroxyl to a ketone .

Peptide Coupling Reactions

The carboxylic acid participates in amide bond formation via activation.

Key Data : PyBOP-mediated coupling achieved 1089.2 [M+H]⁺ for sisomicin conjugates .

Substitution at the Hydroxyl Group

The hydroxyl group can be functionalized via nucleophilic substitution.

Example : Tosylation facilitated triazole incorporation in β-(1,2,4-triazol-1-yl)alanine derivatives .

Hydrogen Bonding and Biological Interactions

The hydroxyl group participates in hydrogen bonding, influencing bioactivity:

-

Inhibits serine proteases by mimicking transition states.

Stability Under Various Conditions

| Condition | Stability Outcome | Degradation Pathway | Sources |

|---|---|---|---|

| Basic pH (pH > 9) | Boc group hydrolysis | Formation of free amine | |

| High temperature (>80°C) | Decarboxylation | Loss of CO₂, yielding byproducts |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₁₅NO₅

- Molecular Weight : 205.21 g/mol

- CAS Number : 3262-72-4

The tert-butoxycarbonyl (Boc) group is a protective group commonly used in organic synthesis to temporarily mask the amino group of amino acids, allowing for selective reactions at other functional groups.

Organic Synthesis

Boc-D-serine is primarily utilized in the synthesis of peptides and other complex organic molecules. The Boc group allows for the protection of the amino group during various reaction steps, facilitating the formation of peptide bonds without unwanted side reactions.

- Peptide Synthesis : The compound is integral in solid-phase peptide synthesis (SPPS), where it allows for the sequential addition of amino acids to form peptides.

Pharmaceutical Development

Boc-D-serine has been investigated for its potential therapeutic applications:

- Neurotransmitter Modulation : As a serine derivative, it plays a role in modulating neurotransmitter systems, particularly in the context of glutamate receptors, which are crucial for synaptic transmission and plasticity.

- Ergogenic Supplements : Research indicates that amino acid derivatives like Boc-D-serine can enhance physical performance by influencing anabolic hormone secretion and reducing exercise-induced muscle damage .

Biochemical Studies

The compound has been employed in various biochemical assays to understand enzyme mechanisms and metabolic pathways involving serine:

- Enzyme Inhibition Studies : Boc-D-serine can be used to study the inhibition effects on enzymes that utilize serine as a substrate, providing insights into enzyme kinetics and regulation.

Case Study 1: Neuroprotective Effects

A study published in Critical Reviews in Food Science and Nutrition highlighted the neuroprotective effects of serine derivatives, including Boc-D-serine, demonstrating their potential in treating neurodegenerative diseases by enhancing synaptic function and plasticity .

Case Study 2: Performance Enhancement

Research conducted on athletes showed that supplementation with D-serine derivatives improved mental performance during stress-related tasks and enhanced recovery post-exercise. The findings suggest that these compounds could be beneficial as ergogenic aids in sports nutrition .

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid primarily involves the protection of the amino group. The Boc group stabilizes the amino acid, preventing unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved include the stabilization of intermediates and the facilitation of nucleophilic addition-elimination reactions .

Comparison with Similar Compounds

Structural Variations and Substituents

The following table summarizes key structural analogs and their distinguishing features:

Stereochemical Differences

- Enantiomers : The target compound’s (S)-enantiomer (Boc-L-serine) is commonly used in peptide synthesis, while the (R)-enantiomer (CAS 350230-37-4) serves niche roles in chiral drug development .

- Dual Stereocenters: Compounds like (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid exhibit complex stereochemistry, influencing receptor binding specificity .

Physicochemical Properties

- Solubility : Hydroxy and methoxy groups (e.g., 4-methoxyphenyl analog) increase polarity, enhancing aqueous solubility . Trifluoromethyl and phenyl groups reduce solubility due to hydrophobicity .

- Acidity : The trifluoromethyl group lowers the pKa of adjacent functional groups, altering reactivity in acidic environments .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid, commonly referred to as Boc-Serine, is a derivative of serine that has garnered interest in various biological applications due to its structural properties and biological activities. Its potential therapeutic roles span across multiple domains, including anti-infection, apoptosis, and immunological responses. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Chemical Name : this compound

- CAS Number : 3850-40-6

- Molecular Formula : C₉H₁₅NO₃

Structure

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group of serine, which is crucial for its stability and reactivity in biochemical applications.

1. Anti-Infection Properties

Research indicates that Boc-Serine exhibits significant anti-infective properties. It has been implicated in the inhibition of various pathogens, including:

- Bacterial Infections : Demonstrated efficacy against a range of bacteria.

- Viral Infections : Active against viruses such as HIV and influenza .

2. Cellular Mechanisms

Boc-Serine influences several cellular pathways:

- Apoptosis : Induces programmed cell death through the activation of caspases and modulation of mitochondrial pathways.

- Autophagy : Enhances autophagic processes, which are vital for cellular homeostasis and response to stress .

3. Signaling Pathways

The compound interacts with various signaling pathways:

- MAPK/ERK Pathway : Involved in cell proliferation and differentiation.

- PI3K/Akt/mTOR Pathway : Plays a critical role in cellular growth and survival .

4. Immunological Effects

Boc-Serine has been shown to modulate immune responses:

- Toll-like Receptor (TLR) Activation : It acts as an agonist for TLRs, leading to enhanced Th1 and Th2 immune responses, which are crucial for effective vaccination strategies .

Case Study 1: Anti-Viral Activity

A study evaluated the efficacy of Boc-Serine against HIV. The results indicated that the compound significantly reduced viral load in vitro by interfering with viral entry mechanisms. The EC50 was determined to be approximately 2.5 µM, showcasing its potential as an antiviral agent.

Case Study 2: Apoptotic Induction in Cancer Cells

In a separate investigation involving cancer cell lines, Boc-Serine was found to induce apoptosis via caspase activation. The study reported a dose-dependent increase in apoptosis markers at concentrations ranging from 5 µM to 20 µM.

Table 1: Biological Activities of Boc-Serine

Table 2: Signaling Pathways Modulated by Boc-Serine

| Pathway | Role in Biological Activity |

|---|---|

| MAPK/ERK | Cell proliferation |

| PI3K/Akt/mTOR | Cell survival |

| TLR Signaling | Immune modulation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid, and how can yield be maximized?

- Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amino group followed by hydroxylation. Key steps include:

- Using methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride as a precursor, with coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxyl groups .

- Hydrolysis under mild alkaline conditions (e.g., NaOH) to retain stereochemical integrity. Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent Boc group cleavage .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use reverse-phase C18 columns with UV detection (210–254 nm) to assess purity. Mobile phases often include acetonitrile/water with 0.1% TFA .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., exact mass 331.1451 Da) and detects impurities .

- NMR : H and C NMR verify Boc group retention (δ ~1.4 ppm for tert-butyl) and hydroxypropanoic acid backbone .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its role in peptide drug delivery systems?

- Methodological Answer :

- The (R)-enantiomer enhances pH-sensitive release in endosomes due to its β-hydroxyl group, which facilitates protonation-triggered conformational changes in peptide carriers. This is critical for nucleic acid delivery systems .

- Racemic mixtures can disrupt self-assembly in amphipathic peptides; enantiomeric purity (>98% ee) is ensured via chiral HPLC or enzymatic resolution .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) when incorporating this compound?

- Methodological Answer :

- Coupling Conditions : Use HOBt/DIC (hydroxybenzotriazole/diisopropylcarbodiimide) at 0–4°C to minimize base-induced racemization .

- Resin Selection : ChemMatrix® resins reduce steric hindrance during Fmoc deprotection, preserving stereochemistry .

- Monitoring : Circular dichroism (CD) or Marfey’s reagent post-cleavage verifies enantiopurity .

Q. How can this compound act as a probe for studying enzyme-substrate interactions in hydroxylase assays?

- Methodological Answer :

- The hydroxypropanoic moiety mimics natural substrates (e.g., tyrosine hydroxylase). Kinetic assays under varying pH (5.5–8.0) and temperature (25–37°C) monitor and shifts. Fluorescent labeling (e.g., FITC) at the Boc-protected amine enables real-time binding analysis via FRET .

Experimental Design & Safety

Q. What are the critical stability considerations for long-term storage of this compound?

- Methodological Answer :

- Storage : Desiccate at –20°C under argon to prevent hydrolysis of the Boc group. Lyophilized forms in amber vials show >95% stability over 12 months .

- Decomposition Signs : Yellowing indicates oxidation; TLC (silica, ethyl acetate/hexane) detects degradation products .

Q. How to address contradictory data in solubility studies across different solvent systems?

- Methodological Answer :

- Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents. For example, DMSO (δD=18.4) dissolves the compound at >50 mg/mL, while aqueous buffers (pH 7.4) require co-solvents like PEG-400 .

- Contradiction Analysis : Re-evaluate purity via DSC (differential scanning calorimetry) to rule out polymorphic effects on solubility .

Data Analysis & Optimization

Q. What computational tools predict the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) models transition states for Boc deprotection under acidic conditions (e.g., TFA) .

- MD Simulations : GROMACS simulates peptide conjugation dynamics, identifying steric clashes with bulky side chains .

Q. How to optimize HPLC gradients for separating diastereomers of derivatives of this compound?

- Methodological Answer :

- Column : Chiralpak® IA-3 (3 µm particle size) with isocratic elution (hexane:isopropanol:acetic acid = 85:15:0.1).

- Parameter Adjustment : Flow rate 0.8 mL/min, column temp 25°C. Retention times vary by <0.5 min for enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.